3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains various functional groups, including a chloro group, a difluoromethoxy group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a suitable reagent, such as sodium hydride, under reflux conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using a chlorinating agent, such as thionyl chloride, under anhydrous conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction using a suitable aryl halide, such as 3-iodoanisole, and a palladium catalyst, under Suzuki-Miyaura coupling conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine, such as 3-methoxyaniline, and a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and difluoromethoxy groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides, acyl halides).
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and suitable bases (e.g., potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield thiols or thioethers, and substitution can yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used as a probe or ligand in biological studies, particularly in the investigation of protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or proteins. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(methoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide: This compound is similar in structure but lacks the difluoromethoxy group.
3-chloro-4-(difluoromethoxy)-N-(3-hydroxyphenyl)-1-benzothiophene-2-carboxamide: This compound is similar in structure but has a hydroxy group instead of a methoxy group on the phenyl ring.
3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-sulfonamide: This compound is similar in structure but has a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the difluoromethoxy group, in particular, can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12ClF2NO3S |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12ClF2NO3S/c1-23-10-5-2-4-9(8-10)21-16(22)15-14(18)13-11(24-17(19)20)6-3-7-12(13)25-15/h2-8,17H,1H3,(H,21,22) |
InChI Key |
JOVOCGFPEYXTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
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